

# Spectral Characterization of N-acetyl-N-phenylacetamide: A Technical Guide

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## Compound of Interest

Compound Name: *N*-acetyl-*N*-phenylacetamide

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This technical guide provides an in-depth overview of the spectral characterization of **N-acetyl-N-phenylacetamide** (also known as diacetanilide). The following sections detail the key physicochemical properties, comprehensive spectral data, and standardized experimental protocols for the analysis of this compound.

## Physicochemical Properties

**N-acetyl-N-phenylacetamide** is a tertiary amide derivative of acetanilide. A summary of its key physicochemical properties is presented below.

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	177.20 g/mol	<a href="#">[1]</a>
CAS Number	1563-87-7	<a href="#">[1]</a>
IUPAC Name	N-acetyl-N-phenylacetamide	<a href="#">[1]</a>
Synonyms	Diacetanilide, N-Phenyldiacetamide, N,N-Diacetylaniline	<a href="#">[1]</a>
Melting Point	37.5 °C	

## Spectroscopic Data

The structural elucidation and confirmation of **N-acetyl-N-phenylacetamide** rely on several key spectroscopic techniques. The expected data from these analyses are summarized in the following tables.

### <sup>1</sup>H NMR Spectroscopy

The proton nuclear magnetic resonance (<sup>1</sup>H NMR) spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. Based on data from related acetanilide structures, the following chemical shifts are predicted.

Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
Acetyl (CH <sub>3</sub> )	~2.1	Singlet	6H
Aromatic (C <sub>6</sub> H <sub>5</sub> )	7.2 - 7.5	Multiplet	5H

Note: The two acetyl groups are chemically equivalent and are therefore expected to appear as a single peak. The aromatic protons will likely appear as a complex multiplet in the aromatic region.

### <sup>13</sup>C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (<sup>13</sup>C NMR) spectrum provides information about the carbon framework of the molecule. Predicted chemical shifts are detailed below.

Carbon Atom	Predicted Chemical Shift ( $\delta$ , ppm)
Acetyl ( $\text{CH}_3$ )	~24
Aromatic (ipso-C)	~138
Aromatic (ortho-C)	~127
Aromatic (meta-C)	~129
Aromatic (para-C)	~128
Carbonyl ( $\text{C}=\text{O}$ )	~171

## Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Key absorption bands for **N-acetyl-N-phenylacetamide** are expected in the following regions.

Functional Group	Expected Wavenumber ( $\text{cm}^{-1}$ )	Intensity
$\text{C}=\text{O}$ (Amide) Stretch	1650 - 1700	Strong
C-N Stretch	1300 - 1400	Medium
Aromatic C=C Stretch	1450 - 1600	Medium to Weak
Aromatic C-H Stretch	3000 - 3100	Medium
Aliphatic C-H Stretch	2850 - 3000	Medium

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, enabling the determination of the molecular weight and structural features.

Ion	m/z (Mass-to-Charge Ratio)	Interpretation
[M] <sup>+</sup>	177	Molecular Ion
135	[M - C <sub>2</sub> H <sub>2</sub> O] <sup>+</sup>	Loss of a ketene molecule
134	[M - CH <sub>3</sub> CO] <sup>+</sup>	Loss of an acetyl radical
93	[C <sub>6</sub> H <sub>5</sub> N] <sup>+</sup>	Phenylnitrene cation
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	Phenyl cation
43	[CH <sub>3</sub> CO] <sup>+</sup>	Acetyl cation (often a base peak)

## UV-Vis Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The acetylation of the nitrogen atom in the parent acetanilide structure is expected to cause a slight shift in the absorption bands.

Transition	Predicted $\lambda_{\text{max}}$ (nm)
Primary Band ( $\pi \rightarrow \pi$ )	~240-250
Secondary Band ( $n \rightarrow \pi$ )	~280

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectral analysis of **N-acetyl-N-phenylacetamide**.

### Synthesis of N-acetyl-N-phenylacetamide

**N-acetyl-N-phenylacetamide** can be synthesized by the acetylation of N-phenylacetamide (acetanilide) with acetic anhydride.[2]

Materials:

- N-phenylacetamide (acetanilide)
- Acetic anhydride
- Inert solvent (e.g., dichloromethane)
- Base for neutralization (e.g., sodium bicarbonate solution)
- Distilled water

#### Procedure:

- In a round-bottom flask, dissolve N-phenylacetamide in an inert solvent like dichloromethane.
- Add an excess of acetic anhydride to the solution.
- Reflux the mixture for a designated period to ensure complete reaction.
- After cooling to room temperature, slowly add a saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride.
- Isolate the crude product by vacuum filtration and wash with cold distilled water.
- Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

## NMR Spectroscopy

#### Sample Preparation:

- Dissolve approximately 5-10 mg of the purified **N-acetyl-N-phenylacetamide** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
- Transfer the solution to a clean, dry NMR tube.

#### Data Acquisition:

- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz).
- $^1\text{H}$  NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to  $^1\text{H}$  NMR.

## Infrared (IR) Spectroscopy

A common method for analyzing solid samples is the thin solid film technique.[\[2\]](#)

Sample Preparation:

- Dissolve a small amount (approx. 50 mg) of **N-acetyl-N-phenylacetamide** in a few drops of a volatile solvent such as dichloromethane or acetone.[\[2\]](#)
- Place a single drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[\[2\]](#)
- Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[\[2\]](#)

Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Place the salt plate in the sample holder of the spectrometer.
- Record the spectrum, typically in the range of  $4000\text{--}400\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of **N-acetyl-N-phenylacetamide**.

Sample Preparation:

- Prepare a dilute solution of the sample in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).

#### Data Acquisition:

- Instrument: A GC-MS system equipped with an appropriate capillary column (e.g., a nonpolar column like DB-5ms).
- GC Conditions:
  - Injector Temperature: Set to a temperature that ensures volatilization without decomposition (e.g., 250 °C).
  - Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100 °C and ramping up to 280 °C.
- MS Conditions:
  - Ionization Mode: Electron Impact (EI) at 70 eV is standard.
  - Mass Range: Scan a range that includes the molecular ion and expected fragments (e.g., m/z 40-300).

## UV-Vis Spectroscopy

#### Sample Preparation:

- Prepare a stock solution of **N-acetyl-N-phenylacetamide** of a known concentration in a UV-transparent solvent (e.g., ethanol or methanol).
- Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.1-1.0).

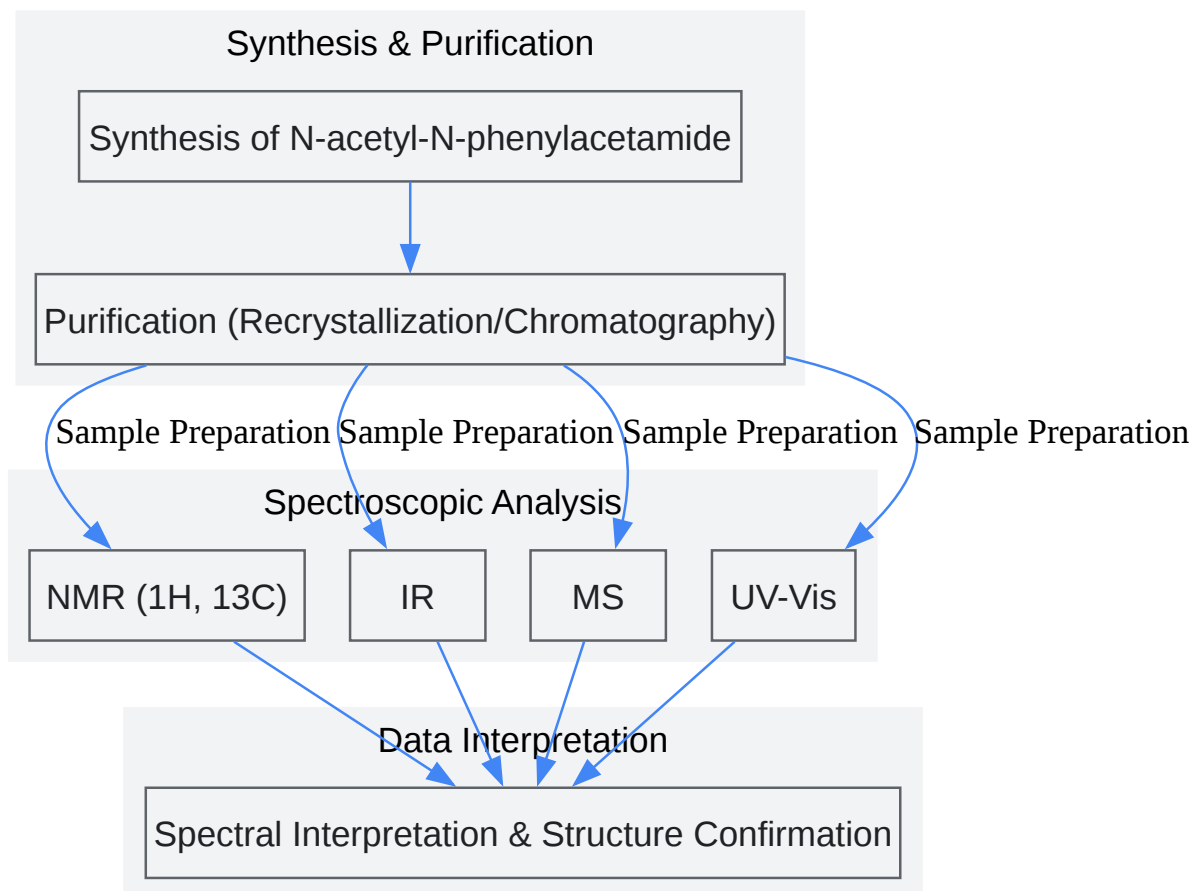
#### Data Acquisition:

- Instrument: A dual-beam UV-Vis spectrophotometer.
- Use a quartz cuvette with a 1 cm path length.
- Use the pure solvent as a blank to zero the instrument.
- Record the spectrum over a suitable wavelength range (e.g., 200-400 nm).

## Visualizations

### Experimental Workflow

The following diagram illustrates the general workflow for the spectral characterization of **N-acetyl-N-phenylacetamide**.



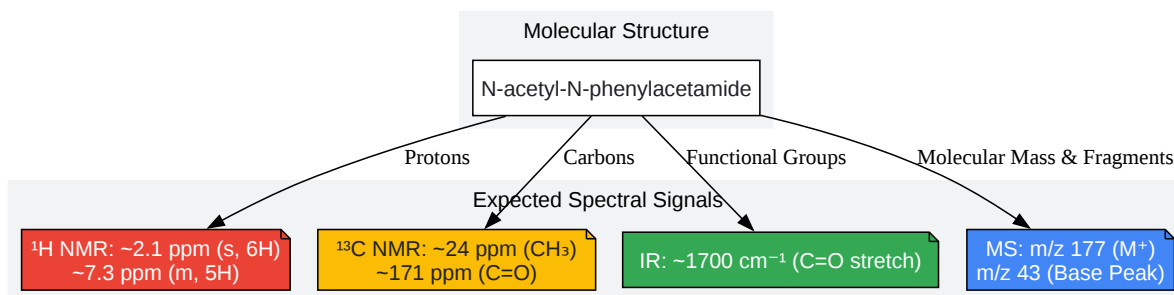
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General workflow for synthesis and spectral characterization.

### Structure-Spectrum Correlation

This diagram shows the logical relationship between the key structural features of **N-acetyl-N-phenylacetamide** and their expected spectral signals.





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Correlation of molecular structure with key spectral signals.

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## References

- 1. Acetamide, N-acetyl-N-phenyl- |  $\text{C}_{10}\text{H}_{11}\text{NO}_2$  | CID 137083 - PubChem [pubchem.ncbi.nlm.nih.gov]
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